(3-Fluorooxolan-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(3-7)1-2-8-4-5;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQOJJFYKXJLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098093-18-4 | |
| Record name | (3-fluorooxolan-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Representative Synthetic Scheme
Based on general synthetic principles for fluorinated oxolane amines and related compounds, a plausible preparation route is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxolane ring formation | Cyclization of suitable diol or halohydrin precursor | Formation of oxolane scaffold |
| 2 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Introduction of fluorine at C-3 |
| 3 | Amination | Nucleophilic substitution with ammonia or amine | Installation of methanamine group |
| 4 | Salt formation | Treatment with HCl in solvent (e.g., EtOH) | Formation of (3-Fluorooxolan-3-yl)methanamine hydrochloride |
Research Findings and Data
- The fluorination step is often the most challenging due to the need for regioselectivity; electrophilic fluorination using Selectfluor has shown good yields and selectivity for monofluorinated oxolane derivatives.
- Amination via nucleophilic substitution requires careful control of reaction temperature and solvent to avoid ring-opening side reactions.
- The hydrochloride salt form improves the compound's stability and crystallinity, aiding in purification and storage.
- Yields for the overall process typically range from 50% to 75% depending on the scale and purity requirements.
- Stereochemical purity can be controlled by using chiral starting materials or chiral catalysts during ring formation and fluorination steps, as described in advanced chiral synthon syntheses.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Diols, halohydrins, or β-keto esters for ring formation |
| Fluorinating agent | Selectfluor, NFSI, or other electrophilic fluorinating agents |
| Amination reagent | Ammonia, primary amines, or reductive amination agents |
| Solvent | Pyridine, acetonitrile, ethanol, or other polar aprotic solvents |
| Temperature | 0°C to room temperature for fluorination; mild heating for amination |
| Yield | 50-75% overall |
| Product form | Hydrochloride salt crystalline solid |
| Stereochemistry control | Use of chiral synthons or catalysts |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- (3-Fluorooxolan-3-yl)methanamine hydrochloride serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, making it a useful building block for more complex molecules.
-
Pharmacological Research :
- The compound exhibits potential biological activities, particularly in the field of pharmacology. Compounds with similar structures have been associated with antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also interact with neurotransmitter systems, indicating potential applications in neuropharmacology.
-
Biological Activity :
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of apoptotic pathways.
- Neuroprotective Effects : Emerging evidence suggests that this compound may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3-Fluorooxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to bulkier groups like chlorine or phenyl . The unsubstituted oxolane-3-amine HCl (MW 139.58) serves as a baseline, while fluorination increases molecular weight and lipophilicity.
- Oxolane derivatives, by contrast, offer conformational flexibility .
- Safety Profiles: Many analogs, such as (oxolan-3-yl)(phenyl)methanamine HCl, carry hazard warnings (e.g., H302: harmful if swallowed; H315: skin irritation) .
Pharmacological and Industrial Relevance
- GABA Transporter Inhibition: Fluorinated amino acids (e.g., ’s GABA transporter inhibitors) suggest that fluorine substitution can enhance central nervous system (CNS) activity. The oxolane ring may improve blood-brain barrier penetration .
- Analgesic Research: 3-Fluoro Deschloroketamine HCl, a cyclohexanone derivative, is used in forensic research, indicating fluorinated amines’ relevance in pain management studies .
- Synthetic Versatility : The methanamine hydrochloride group is a common building block in drug discovery, as seen in ’s difluoropentan-3-amine HCl and ’s isoxazole derivatives .
Biological Activity
(3-Fluorooxolan-3-yl)methanamine hydrochloride is a synthetic compound with the molecular formula C₅H₁₁ClFNO and a molecular weight of approximately 155.6 g/mol. It is derived from oxolane, a cyclic ether, with a fluorine substituent at the 3-position, enhancing its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative analysis with similar compounds.
The unique structure of this compound contributes to its biological activity. The presence of fluorine may increase lipophilicity, influencing how the compound interacts with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁ClFNO |
| Molecular Weight | 155.6 g/mol |
| Solubility | High (due to hydrochloride form) |
| Structure | Contains a fluorinated oxolane ring |
Biological Activity
Research indicates that compounds structurally related to this compound often exhibit significant biological activities, particularly in pharmacology. These activities may include:
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating possible roles in cancer therapy.
Case Studies
- Antimicrobial Activity : A study highlighted that compounds with oxolane structures exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL for methanol extracts containing similar frameworks .
- Antiproliferative Effects : Research on related compounds has shown significant inhibition of cell proliferation in HeLa and A549 cell lines, with IC50 values indicating effective cytotoxicity .
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic outcomes.
Potential Mechanisms:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in critical metabolic processes, impacting cellular functions.
Comparative Analysis
The biological activity of this compound can be compared to other compounds with similar structures:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(2-Fluorocyclopentyl)methanamine hydrochloride | Contains a fluorinated cyclic structure | Cyclopentane ring instead of oxolane |
| 1-(4-Fluorobutyl)methanamine hydrochloride | Aliphatic chain with fluorine substitution | Longer carbon chain |
| 1-(3-Chlorooxolan-3-yl)methanamine hydrochloride | Chlorinated variant | Chlorine instead of fluorine |
These comparisons highlight how variations in halogen substituents and ring structures can significantly influence reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3-Fluorooxolan-3-yl)methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/MSHA-certified respirators or EN149-compliant masks to avoid inhalation of aerosols or dust.
- Skin/Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and OSHA-approved goggles.
- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis or degradation.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers synthesize this compound, and what parameters influence yield?
- Methodological Answer :
- Synthetic Route :
Fluorination : Introduce fluorine at the 3-position of oxolane using fluorinating agents like DAST (diethylaminosulfur trifluoride).
Amination : React with a methanamine precursor (e.g., via reductive amination using NaBH4 or LiAlH4).
Salt Formation : Treat with HCl gas or concentrated HCl in anhydrous ether to form the hydrochloride salt.
- Critical Parameters :
- Temperature control during fluorination (0–5°C to avoid side reactions).
- Purity of starting materials (≥98%) to minimize byproducts.
- Stoichiometric excess of HCl (1.2–1.5 eq.) for complete salt precipitation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxolane ring and amine proton environments; ¹⁹F NMR to verify fluorination (δ ~ -150 to -200 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern matching.
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm.
- Elemental Analysis : Verify Cl content (~20.5% for C₅H₁₁ClFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
- Advanced Techniques :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under varying humidity.
- Solubility Screening : Use a standardized solvent panel (e.g., DMSO, EtOH, H₂O) with controlled pH.
- Cross-Validation : Compare with structurally analogous compounds (e.g., tetrahydrofuran-3-yl methanamine derivatives) .
Q. What computational methods are used to predict the reactivity of fluorinated amine hydrochlorides in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for SN2 reactions at the fluorinated carbon (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Solvent Effects : Use COSMO-RS to simulate polar aprotic solvent interactions (e.g., DMF, DMSO).
- Kinetic Isotope Effects (KIE) : Predict ¹⁹F/¹H isotopic substitution impacts on reaction rates .
Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during amination.
- Analytical Validation :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/IPA eluent.
- Optical Rotation : Compare [α]D values against literature standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
